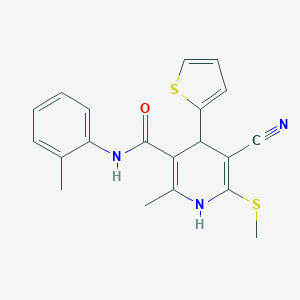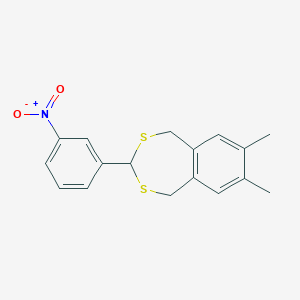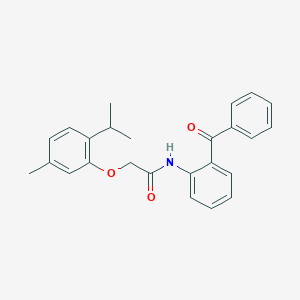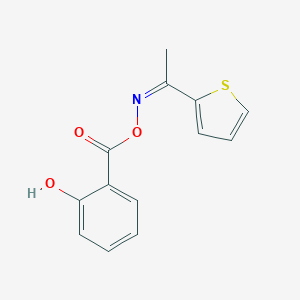
5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, multiple methyl groups, a thiophene ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Dihydropyridines are known for their role in calcium channel modulation, and similar compounds may exhibit therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide
- 6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide
Uniqueness
The uniqueness of 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
277756-65-7 |
|---|---|
Molekularformel |
C20H19N3OS2 |
Molekulargewicht |
381.5g/mol |
IUPAC-Name |
5-cyano-2-methyl-N-(2-methylphenyl)-6-methylsulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C20H19N3OS2/c1-12-7-4-5-8-15(12)23-19(24)17-13(2)22-20(25-3)14(11-21)18(17)16-9-6-10-26-16/h4-10,18,22H,1-3H3,(H,23,24) |
InChI-Schlüssel |
SJHJOUOICQCBIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SC)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B378469.png)
![2-(1H-indol-3-yl)-N-{(E)-[4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-yl]methylidene}ethanamine](/img/structure/B378470.png)
![(5E)-5-[(2,4-diphenyl-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378471.png)

![2-{(4-Bromobenzyl)[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B378476.png)

![Ethyl 2-{[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378480.png)
![5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378481.png)
![2-({[1-(4-methylphenyl)ethylidene]amino}oxy)-N-(4-{[({[1-(4-methylphenyl)ethylidene]amino}oxy)acetyl]amino}butyl)acetamide](/img/structure/B378482.png)
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)imino]methyl}-6-nitrophenol](/img/structure/B378486.png)
![1-(1-benzylbenzimidazol-2-yl)-N-[1-(4-methoxyphenyl)benzimidazol-5-yl]methanimine](/img/structure/B378487.png)
![2-[(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B378488.png)
![N-[4-(dimethylamino)benzylidene]-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]amine](/img/structure/B378492.png)
